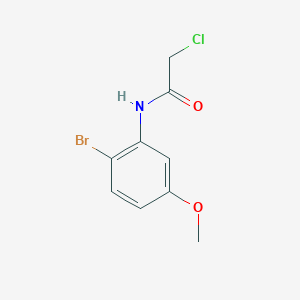![molecular formula C13H15ClF3NO B7581080 1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one, also known as 4-Chloro-alpha-PVP or 4-Cl-PVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that acts as a potent stimulant, and it has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, 4-Cl-PVP is not approved for human consumption and is classified as a Schedule I controlled substance in many countries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Cl-PVP in laboratory experiments has several advantages and limitations. It is a readily available and affordable substance that can be used to study the effects of stimulants on the brain and behavior. However, its potency and potential for abuse make it a challenging substance to work with, and caution must be taken when handling and administering it. Additionally, the lack of standardized protocols for its use in research can make it difficult to compare results across studies.
Direcciones Futuras
There are several potential future directions for research on 4-Cl-PVP. One area of interest is its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research is the development of new analogs with improved pharmacological properties and reduced toxicity. Additionally, there is a need for further studies on the long-term effects of 4-Cl-PVP on human health and behavior.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one is a synthetic cathinone that has gained popularity among recreational drug users due to its psychoactive effects. However, its use is not approved for human consumption, and it is classified as a controlled substance in many countries. Scientific research on 4-Cl-PVP has focused on its pharmacological properties, potential therapeutic applications, and potential risks to human health. Further research is needed to fully understand the effects of this substance and its potential for harm.
Métodos De Síntesis
The synthesis of 4-Cl-PVP involves the reaction of 4-chloroacetophenone with methylamine and 3,3,3-trifluoropropylamine in the presence of a catalyst such as sodium cyanoborohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity and yield of the synthesis can be optimized by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
4-Cl-PVP has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
The use of 4-Cl-PVP has been associated with a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and cause neurotoxicity in the brain. In humans, it has been reported to cause euphoria, increased energy, and heightened sensory perception. However, the long-term effects of 4-Cl-PVP on human health are not well understood, and further research is needed to assess its safety and potential risks.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-18(9-7-13(15,16)17)8-6-12(19)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYLPIUWVJUKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=C(C=C1)Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
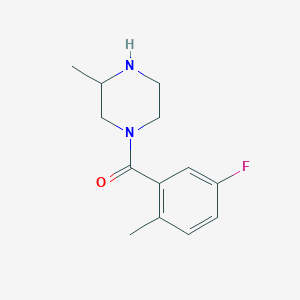
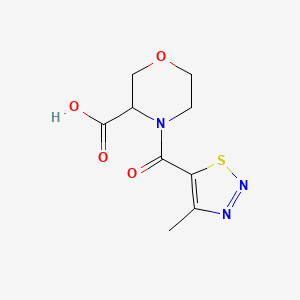
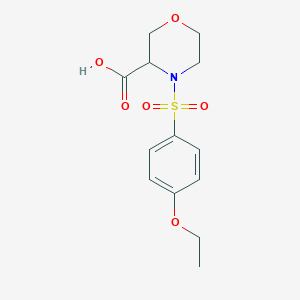
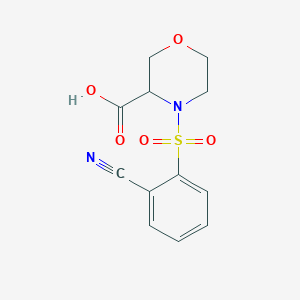
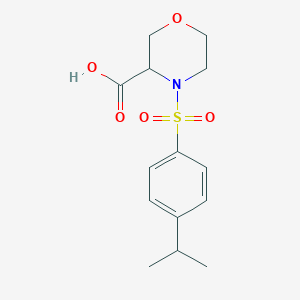
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
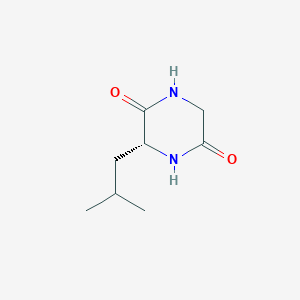
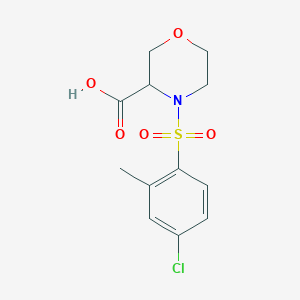

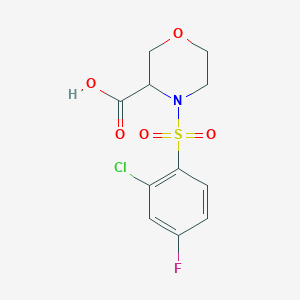
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
